1,3-diphenylpropane-1,3-dione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,3-diphenylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H12O2/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h2*1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKSHOCRDQLPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-diphenylpropane-1,3-dione chemical and physical properties

An In-depth Technical Guide to 1,3-Diphenylpropane-1,3-dione

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, also known as dibenzoylmethane. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key chemical concepts.

Chemical and Physical Properties

This compound is a β-diketone that is a minor constituent of licorice root extract and has applications in organic synthesis and as a PVC heat stabilizer.[1][2] It is a crystalline solid that appears as a white to light yellow powder.[2][3]

General and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.26 g/mol | [4][5] |

| Appearance | Cream to yellow crystals or powder | [3] |

| Melting Point | 75-80 °C | [3] |

| Boiling Point | 219-221 °C at 18 mmHg | [6] |

| Density | 0.800 g/cm³ | [2] |

| Solubility | Soluble in ether, chloroform, and aqueous sodium hydroxide. Insoluble in water. | [1][2] |

| pKa | 8.95 ± 0.10 (Predicted) | [2] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 120-46-7 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Dibenzoylmethane, 2-benzoylacetophenone, Phenyl phenacyl ketone | [1][7] |

| InChI Key | NZZIMKJIVMHWJC-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data Points | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.89 (d, J = 8.0 Hz, 2H), 7.81 (d, J = 7.6 Hz, 2H), 7.59-7.51 (m) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 193.9, 179.8, 167.5, 139.9, 133.4, 132.9, 130.4, 129.1, 127.4, 125.1, 119.9, 118.3, 92.1 (enol tautomer) | [8] |

| Mass Spectrometry (ESI) | m/z: 453.3 (M+H) | |

| Infrared (KBr) | ν (cm⁻¹) 2871, 2769, 1436, 1367, 1309, 1226, 1149, 717, 653 | [8] |

Experimental Protocols

Synthesis of this compound

Method 1: Claisen Condensation using Sodium Amide

This method involves the Claisen condensation of acetophenone (B1666503) and ethyl benzoate (B1203000) using sodium amide as a base.[9]

-

Materials:

-

Acetophenone (6.2 g)

-

Sodium amide (NaNH₂) (4.0 g)

-

Ethyl benzoate (15.5 g)

-

Tetrahydrofuran (THF)

-

Aqueous Hydrochloric Acid (HCl)

-

Chloroform

-

-

Procedure:

-

A solution of acetophenone in THF is added to a suspension of sodium amide in THF.

-

The mixture is stirred at room temperature for 10 minutes.

-

Ethyl benzoate is then added to the mixture, leading to the formation of a gelatinous precipitate over 24 hours.

-

The reaction mixture is neutralized with an aqueous HCl solution.

-

The product is extracted with chloroform.

-

The organic layer is concentrated using a rotary evaporator.

-

The final product is isolated from the residue by precipitating its copper salt, followed by decomposition of the complex with HCl to yield pure this compound.[9]

-

Method 2: Condensation using Calcium Oxide

This method describes the preparation of this compound by reacting acetophenone with methyl benzoate in the presence of calcium oxide.[10]

-

Materials:

-

Acetophenone (6.0 g, 0.05 mol)

-

Methyl benzoate (40.8 g, 0.30 mol)

-

Calcium oxide (CaO) (3.73 g, 0.06 mol, 90%)

-

6N Hydrochloric Acid (HCl)

-

Aqueous Sodium Carbonate (Na₂CO₃)

-

-

Procedure:

-

A mixture of acetophenone, methyl benzoate, and calcium oxide is heated with stirring at 195-200 °C for three and a half hours under a nitrogen atmosphere.

-

Methanol formed during the reaction is continuously removed by distillation and collected in a Dean-Stark trap.

-

The mixture is then cooled, and 100 mL of toluene is added.

-

The resulting mixture is cooled in cold water and acidified with 6N HCl with stirring until all solid dissolves.

-

The toluene layer is separated and washed with aqueous sodium carbonate and then with water.

-

The solvent is removed by distillation to isolate the this compound product.[10]

-

Key Chemical Properties and Reactions

Keto-Enol Tautomerism

A significant chemical property of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[11] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of the equilibrium is influenced by factors such as the solvent and the presence of substituents.[11][12]

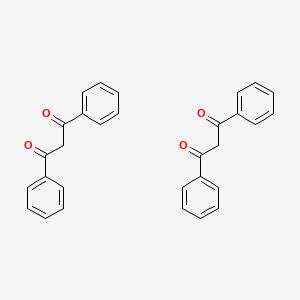

Caption: Keto-enol tautomerism of this compound.

Experimental and Logical Workflows

Synthesis Workflow (Claisen Condensation)

The following diagram illustrates the workflow for the synthesis of this compound via Claisen condensation.

Caption: Workflow for the synthesis of this compound.

References

- 1. 1,3-Diphenyl-1,3-propanedione, 98+% | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. 1,3-Diphenyl-1,3-propanedione, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound [stenutz.eu]

- 5. This compound | CAS 120-46-7 [matrix-fine-chemicals.com]

- 6. 1,3-二苯基-1,3-丙二酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Dibenzoylmethane | C15H12O2 | CID 8433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

dibenzoylmethane keto-enol tautomerism equilibrium constant

An In-depth Technical Guide to the Keto-Enol Tautomerism of Dibenzoylmethane (B1670423)

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). This interconversion is a type of prototropic tautomerism, involving the migration of a proton and the rearrangement of bonding electrons. For most simple ketones, the equilibrium heavily favors the more stable keto form. However, for β-dicarbonyl compounds such as dibenzoylmethane (1,3-diphenyl-1,3-propanedione), the enol form is significantly stabilized, leading to a measurable equilibrium between the two tautomers.[1]

The stability of the enol form in dibenzoylmethane is attributed to two primary factors:

-

Intramolecular Hydrogen Bonding: The formation of a strong hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen creates a stable, pseudo-aromatic six-membered ring.[1]

-

Conjugation: The C=C double bond of the enol form is in conjugation with both the carbonyl group and the two flanking phenyl rings, which provides extensive resonance stabilization.[1][2]

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[3][4] The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor can influence the relative stability of the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form.[5][6]

Equilibrium Constant Data

The equilibrium between the keto and enol tautomers is quantified by the equilibrium constant, Keq, defined as:

Keq = [Enol] / [Keto]

The percentage of the enol form and the corresponding equilibrium constant for dibenzoylmethane are significantly influenced by the solvent. In non-polar solvents, the enol form, stabilized by internal hydrogen bonding, is predominant. In polar, hydrogen-bonding solvents, the equilibrium can shift towards the keto form, as the solvent molecules can engage in intermolecular hydrogen bonding with the keto tautomer, thereby stabilizing it.

Below is a summary of the percentage of the enol tautomer and the calculated equilibrium constant (Keq) for dibenzoylmethane in various solvents, as determined by spectroscopic methods.

| Solvent | Dielectric Constant (ε) | % Enol Form | Equilibrium Constant (Keq) |

| Carbon Tetrachloride | 2.2 | >95% | >19 |

| Chloroform | 4.8 | 88.9%[4] | 8.01 |

| Ethanol | 24.6 | <95% | <19 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 60.9%[4] | 1.56 |

Note: Data is compiled from various spectroscopic studies.[2][4] The exact values can vary slightly based on experimental conditions such as temperature and concentration.

Experimental Protocols for Determination of Tautomeric Equilibrium

The determination of the keto-enol equilibrium constant is primarily accomplished using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.[7][8]

Protocol 1: 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful and direct method for quantifying tautomeric mixtures because the proton exchange between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[5][9][10]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10-20 mg/mL) of dibenzoylmethane in the desired deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Use a standard 5 mm NMR tube, ensuring a sample volume of approximately 0.6-0.7 mL.

-

Allow the solution to equilibrate for a sufficient period (e.g., several hours) at a constant temperature before measurement to ensure the tautomeric equilibrium has been reached.[5]

-

-

Spectral Acquisition:

-

Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time) to allow for full magnetization recovery, which is critical for accurate integration.

-

Acquire the spectrum at a constant, known temperature, as the equilibrium is temperature-dependent.

-

-

Data Analysis:

-

Signal Assignment: Identify the characteristic signals for both tautomers.

-

Keto Form: A singlet corresponding to the two methylene (B1212753) protons (-CH2-) is typically observed around 4.5-5.0 ppm.

-

Enol Form: A singlet for the vinylic proton (-CH=) appears further downfield, typically around 6.5-7.0 ppm. A very broad singlet for the enolic hydroxyl proton (-OH) can also be observed far downfield (15-17 ppm) due to the strong intramolecular hydrogen bond.

-

-

Integration: Carefully integrate the area under the methylene peak for the keto form (Aketo) and the vinylic peak for the enol form (Aenol).

-

Calculation of Keq: The molar ratio of the tautomers is proportional to the integrated areas of their unique signals, adjusted for the number of protons each signal represents.[11]

-

The keto signal (-CH2-) represents 2 protons.

-

The enol signal (-CH=) represents 1 proton.

-

The ratio of concentrations is calculated as: [Enol] / [Keto] = (A_enol / 1) / (A_keto / 2)

-

Therefore, the equilibrium constant is: Keq = 2 * (Aenol / Aketo)

-

-

Protocol 2: UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the two tautomers possess distinct chromophores and thus exhibit different absorption spectra.[12][13][14]

Methodology:

-

Sample Preparation:

-

Prepare a series of dilute solutions of dibenzoylmethane in the solvent of interest. Concentrations must be chosen to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 220-450 nm).

-

The keto form typically has a lower wavelength absorption maximum (λmax) compared to the highly conjugated enol form, which absorbs at a longer wavelength (e.g., ~340-360 nm).[12]

-

-

Data Analysis:

-

This method is less direct than NMR because the absorption bands of the two tautomers often overlap.

-

The molar absorptivity (ε) for each pure tautomer at a specific wavelength is required for an accurate calculation using the Beer-Lambert law (A = εcl).

-

Often, computational methods or measurements in solvents where one form is known to be overwhelmingly dominant are used to estimate the molar absorptivities of the pure keto and enol forms.[14]

-

By measuring the total absorbance at a wavelength where the enol form strongly absorbs and applying deconvolution techniques or solving simultaneous equations based on the Beer-Lambert law, the concentration of each tautomer can be determined, from which Keq is calculated.

-

Visualization of Experimental Workflow

The logical flow for the experimental determination of the keto-enol equilibrium constant using the primary spectroscopic methods is outlined in the diagram below.

Caption: Workflow for Determining Keto-Enol Equilibrium Constant.

References

- 1. benchchem.com [benchchem.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 12. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. dial.uclouvain.be [dial.uclouvain.be]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,3-Diphenylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 1,3-diphenylpropane-1,3-dione, a molecule of significant interest in medicinal chemistry and materials science. Commonly known as dibenzoylmethane, this β-diketone exists in a fascinating equilibrium between its keto and enol tautomers, a characteristic that profoundly influences its chemical reactivity and biological activity. This guide delves into the precise three-dimensional arrangement of atoms in its crystalline state, offering detailed experimental protocols and quantitative structural data to support advanced research and development.

Introduction

This compound (dibenzoylmethane) is a naturally occurring compound found in the licorice plant (Glycyrrhiza glabra) and has garnered attention for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The efficacy and interaction of a molecule at the biological level are intrinsically linked to its three-dimensional structure. Therefore, a thorough understanding of its crystal structure is paramount for designing novel derivatives with enhanced pharmacological profiles. This guide focuses on the crystallographic analysis of its two known polymorphic forms: a monoclinic and an orthorhombic structure.

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that this compound can crystallize in at least two distinct polymorphic forms. The molecule is notably non-planar, with the two phenyl groups twisted relative to the central propanone-enol ring. A strong intramolecular hydrogen bond is a key feature of the enol tautomer, which is the predominant form in the crystalline state.

Orthorhombic Polymorph

The orthorhombic form of this compound crystallizes in the space group Pbca.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.857 |

| b (Å) | 24.446 |

| c (Å) | 8.756 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2323.5 |

| Z | 8 |

Selected bond lengths, bond angles, and torsion angles for the orthorhombic polymorph are detailed in the subsequent tables.

Monoclinic Polymorph

The monoclinic form crystallizes in the space group P2₁/c.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.952 |

| b (Å) | 10.998 |

| c (Å) | 17.589 |

| α (°) | 90 |

| β (°) | 95.89 |

| γ (°) | 90 |

| Volume (ų) | 1144.9 |

| Z | 4 |

Selected bond lengths, bond angles, and torsion angles for the monoclinic polymorph are detailed in the subsequent tables.

Table 1: Selected Bond Lengths (Å)

| Bond | Orthorhombic | Monoclinic |

| C1-C2 | 1.390 | 1.385 |

| C2-C3 | 1.387 | 1.381 |

| C3-C4 | 1.382 | 1.375 |

| C4-C5 | 1.383 | 1.378 |

| C5-C6 | 1.388 | 1.383 |

| C6-C1 | 1.391 | 1.388 |

| C1-C7 | 1.488 | 1.490 |

| C7-O1 | 1.265 | 1.263 |

| C7-C8 | 1.408 | 1.411 |

| C8-C9 | 1.405 | 1.402 |

| C9-O2 | 1.268 | 1.266 |

| C9-C10 | 1.485 | 1.487 |

| C10-C11 | 1.392 | 1.389 |

| C11-C12 | 1.385 | 1.380 |

| C12-C13 | 1.379 | 1.373 |

| C13-C14 | 1.381 | 1.376 |

| C14-C15 | 1.387 | 1.384 |

| C15-C10 | 1.389 | 1.386 |

| O1-H1 | - | - |

| O2-H1 | - | - |

Note: The position of the enolic hydrogen (H1) can be delocalized between O1 and O2, and its precise bond length can vary. The data presented here is a representative example.

Table 2: Selected Bond Angles (°)

| Angle | Orthorhombic | Monoclinic |

| C6-C1-C2 | 120.1 | 120.2 |

| C1-C2-C3 | 120.0 | 119.9 |

| C2-C3-C4 | 119.9 | 120.1 |

| C3-C4-C5 | 120.1 | 120.0 |

| C4-C5-C6 | 120.0 | 119.9 |

| C5-C6-C1 | 119.9 | 119.9 |

| C2-C1-C7 | 120.2 | 120.0 |

| C6-C1-C7 | 119.7 | 119.8 |

| O1-C7-C1 | 118.9 | 119.1 |

| O1-C7-C8 | 124.5 | 124.3 |

| C1-C7-C8 | 116.6 | 116.6 |

| C7-C8-C9 | 121.2 | 121.4 |

| O2-C9-C8 | 124.3 | 124.1 |

| O2-C9-C10 | 118.7 | 118.9 |

| C8-C9-C10 | 117.0 | 117.0 |

| C11-C10-C15 | 119.9 | 120.0 |

| C11-C10-C9 | 120.3 | 120.1 |

| C15-C10-C9 | 119.8 | 119.9 |

Table 3: Selected Torsion Angles (°)

| Torsion Angle | Orthorhombic | Monoclinic |

| C2-C1-C7-O1 | -175.4 | -176.1 |

| C6-C1-C7-O1 | 4.8 | 4.2 |

| C2-C1-C7-C8 | 5.2 | 4.5 |

| C6-C1-C7-C8 | -174.6 | -175.2 |

| O1-C7-C8-C9 | -0.1 | 0.2 |

| C1-C7-C8-C9 | 179.3 | -179.2 |

| C7-C8-C9-O2 | 0.2 | -0.3 |

| C7-C8-C9-C10 | -179.6 | 179.5 |

| C8-C9-C10-C11 | 178.9 | -178.5 |

| C8-C9-C10-C15 | -1.5 | 1.8 |

| O2-C9-C10-C11 | -1.3 | 1.7 |

| O2-C9-C10-C15 | 178.3 | -178.0 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a Claisen condensation reaction between an ester and a ketone. A detailed protocol is provided below.

Materials:

-

Ethyl benzoate (B1203000)

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) for recrystallization

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous diethyl ether or THF is added to the flask to create a slurry.

-

A solution of acetophenone (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred slurry at room temperature. The mixture is then stirred for 30 minutes.

-

Ethyl benzoate (1.0 equivalent) is added dropwise to the reaction mixture.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction is quenched by the slow addition of 10% aqueous HCl until the mixture is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from hot ethanol to afford pale yellow crystals.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals are essential for successful X-ray diffraction analysis.

Procedure:

-

The purified this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

-

The hot solution is filtered to remove any insoluble impurities.

-

The clear solution is allowed to cool slowly to room temperature in a vibration-free environment.

-

The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the growth of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

The following provides a general experimental workflow for the single-crystal X-ray diffraction analysis of an organic compound like this compound.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

-

Data Collection: The mounted crystal is placed on the diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its crystal structure analysis.

References

Spectroscopic and Chromatographic Analysis of Dibenzoylmethane: A Technical Guide

Introduction

Dibenzoylmethane (B1670423) (DBM), a β-diketone with the chemical formula (C₆H₅CO)₂CH₂, is a compound of significant interest in various scientific fields, including organic synthesis, coordination chemistry, and materials science.[1] Notably, DBM serves as a crucial building block and is recognized for its role as a UV absorber.[1][2] A key characteristic of dibenzoylmethane is its existence in a dynamic equilibrium between its keto and enol tautomers in solution. The enol form is generally more stable due to the formation of a six-membered ring through intramolecular hydrogen bonding.[1] This technical guide provides an in-depth overview of the spectroscopic data for dibenzoylmethane, including ¹H NMR, ¹³C NMR, IR, and UV-Vis data, along with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for dibenzoylmethane in structured tables for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the tautomeric equilibrium of dibenzoylmethane. The chemical shifts (δ) are reported in parts per million (ppm).

| Tautomer | Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Solvent |

| Enol | OH | ~17.0 | s (broad) | 1H | CDCl₃ |

| CH (enol) | ~6.8 | s | 1H | CDCl₃ | |

| Ar-H | 7.4 - 8.0 | m | 10H | CDCl₃ | |

| Keto | CH₂ | ~4.8 | s | 2H | CDCl₃ |

| Ar-H | 7.4 - 8.0 | m | 10H | CDCl₃ | |

| Note: The signals for the aromatic protons of both tautomers often overlap. The exact chemical shifts can vary depending on the solvent and concentration.[1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of dibenzoylmethane.

| Tautomer | Assignment | Chemical Shift (δ) (ppm) | Solvent |

| Enol | C=O | ~185 | CDCl₃ |

| C-Ar (quaternary) | ~135 | CDCl₃ | |

| C-Ar (CH) | 127 - 133 | CDCl₃ | |

| CH (enol) | ~93 | CDCl₃ | |

| Keto | C=O | ~200 | CDCl₃ |

| C-Ar (quaternary) | ~137 | CDCl₃ | |

| C-Ar (CH) | 128 - 134 | CDCl₃ | |

| CH₂ | ~55 | CDCl₃ | |

| Note: The aromatic region will show multiple signals corresponding to the different carbon environments in the phenyl rings.[1] The signal for the enolic carbon has been reported at δ 155.5 ppm in DMSO.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in dibenzoylmethane. The main absorption bands are presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3420 | O-H stretch (enol) |

| ~1630 | C=O stretch (keto) |

| 1500 - 1600 | C=C aromatic and enol C=C stretches |

| 1300 - 1500 | C-H bends |

| 680 - 900 | Aromatic C-H out-of-plane bends |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly relevant for its application as a UV absorber.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| Dibenzoylmethane | ~343 - 350 | Data not readily available | Ethanol |

| The enol form is responsible for the strong absorption in the UVA range.[3] The keto form has a principal absorption band in the UVC region around 260 nm.[3] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of dibenzoylmethane.[1]

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dibenzoylmethane.[1]

-

Transfer the solid to a clean, dry NMR tube.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Securely cap the NMR tube and vortex or gently agitate until the sample is completely dissolved.[1]

-

If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.[1]

2. Instrument Setup and ¹H NMR Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer.[1]

-

Lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[1]

-

¹H Acquisition Parameters:

3. Instrument Setup and ¹³C NMR Acquisition:

-

Tune the probe for the ¹³C frequency.[1]

-

¹³C Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').[1]

-

Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration.[1]

-

Relaxation Delay (d1): 2 seconds.[1]

-

Acquisition Time (aq): 1-2 seconds.[1]

-

Spectral Width (sw): Approximately 220 ppm, centered around 110 ppm.[1]

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

-

Correct the phase and baseline of the spectrum.[1]

-

Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[1]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol forms.[1]

IR Spectroscopy

This protocol describes the general procedure for obtaining an IR spectrum of solid dibenzoylmethane.

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dibenzoylmethane with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Instrument Setup and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

This protocol provides a general method for obtaining the UV-Vis absorption spectrum of dibenzoylmethane in solution.

1. Sample Preparation:

-

Prepare a stock solution of dibenzoylmethane of a known concentration in a suitable UV-transparent solvent (e.g., ethanol).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5.

2. Instrument Setup and Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Fill a clean quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and measure the baseline over the desired wavelength range (e.g., 200-500 nm).

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.

-

The instrument software will display the absorbance as a function of wavelength.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as dibenzoylmethane.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 1,3-Diphenylpropane-1,3-dione in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-diphenylpropane-1,3-dione, also known as dibenzoylmethane. Understanding the solubility of this compound is crucial for its application in various fields, including its use as a UV stabilizer in polymers and as a potential therapeutic agent. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for a standard solubility measurement technique.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. The principle of "like dissolves like" is a fundamental guideline, suggesting that solutes tend to dissolve in solvents with similar polarity. This compound is a relatively nonpolar molecule, which dictates its solubility behavior in various organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in several organic solvents. The data is primarily presented as the mole fraction of the solute at different temperatures.

Table 1: Mole Fraction Solubility of this compound in Select Pure Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x 10³) |

| Ethyl Acetate | 278.15 | 105.67 |

| 283.15 | 126.83 | |

| 288.15 | 151.72 | |

| 293.15 | 180.14 | |

| 298.15 | 212.89 | |

| 303.15 | 250.37 | |

| 308.15 | 293.12 | |

| 313.15 | 341.28 | |

| 318.15 | 395.91 | |

| Acetonitrile | 278.15 | 18.39 |

| 283.15 | 22.51 | |

| 288.15 | 27.52 | |

| 293.15 | 33.63 | |

| 298.15 | 41.11 | |

| 303.15 | 50.28 | |

| 308.15 | 61.54 | |

| 313.15 | 75.42 | |

| 318.15 | 92.49 | |

| Methylbenzene (Toluene) | 278.15 | 129.45 |

| 283.15 | 152.01 | |

| 288.15 | 177.83 | |

| 293.15 | 207.36 | |

| 298.15 | 241.12 | |

| 303.15 | 279.69 | |

| 308.15 | 323.73 | |

| 313.15 | 374.01 | |

| 318.15 | 431.35 |

Table 2: Mole Fraction Solubility of this compound in Binary Alcohol-Water Mixtures

The solubility of this compound has also been investigated in binary solvent systems. The following data represents the mole fraction solubility in mixtures of methanol, ethanol, and isopropanol (B130326) with water at various temperatures and solvent compositions.

| Binary Solvent (Alcohol + Water) | Alcohol Mole Fraction | Temperature (K) | Solute Mole Fraction (x 10³) |

| Methanol + Water | 0.2 | 278.15 | 0.85 |

| 318.15 | 2.15 | ||

| 0.8 | 278.15 | 12.36 | |

| 318.15 | 35.89 | ||

| Ethanol + Water | 0.2 | 278.15 | 1.48 |

| 318.15 | 4.11 | ||

| 0.8 | 278.15 | 28.98 | |

| 318.15 | 81.26 | ||

| Isopropanol + Water | 0.2 | 278.15 | 2.01 |

| 318.15 | 6.03 | ||

| 0.8 | 278.15 | 45.17 | |

| 318.15 | 121.54 |

Qualitative Solubility Data

Table 3: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Diethyl Ether | Soluble[1] |

| Ethanol | Good solubility |

| Methanol | Slightly Soluble |

| Acetone | Soluble |

| Benzene | Good solubility |

| Aqueous Sodium Hydroxide | Soluble[1] |

| Water | Insoluble[1] |

Note: Quantitative data for ketones (e.g., acetone, methyl ethyl ketone), other esters (e.g., butyl acetate), other ethers (e.g., tetrahydrofuran), hydrocarbons (e.g., hexane, cyclohexane), and other halogenated solvents (e.g., dichloromethane) are not extensively reported in the literature. Based on the principle of "like dissolves like," solubility is expected to be higher in less polar solvents.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on robust experimental methodology. The quantitative data presented in this guide was determined using the gravimetric method. Other common techniques include UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

This classical and reliable method involves the direct measurement of the mass of the solute dissolved in a known mass of the solvent at equilibrium.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (precision ±0.1 mg)

-

Thermostatic shaker or water bath

-

Isothermal filtration system (e.g., syringe with a compatible filter)

-

Drying oven

-

Sealed vials or flasks

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the organic solvent in a sealed vial. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The sealed vial is placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24–72 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A known mass of the clear supernatant (saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: The collected saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions, such as in a fume hood or under a gentle stream of inert gas. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

-

Mass Determination of Solute: After complete evaporation of the solvent, the container with the dried solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the container.

-

Calculation: The solubility is then calculated, typically as a mole fraction or in grams of solute per 100 grams of solvent.

UV-Vis Spectroscopic Method

This method is a faster alternative to the gravimetric method, particularly suitable for screening multiple solvents, provided the solute has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve of absorbance versus concentration is plotted, which should be linear according to the Beer-Lambert law.

-

Preparation of Saturated Solution: A saturated solution is prepared following the "Sample Preparation" and "Equilibration" steps of the gravimetric method.

-

Sample Analysis: A sample of the clear supernatant is carefully withdrawn, filtered, and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured.

-

Concentration Determination: The concentration of the diluted sample is determined using the equation of the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.

This in-depth guide provides a foundational understanding of the solubility of this compound in common organic solvents. The presented data and experimental protocols are intended to assist researchers, scientists, and drug development professionals in their work with this versatile compound.

References

The Genesis of a Versatile Molecule: An In-depth Technical Guide to the Discovery and Synthesis of Dibenzoylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoylmethane (B1670423) (DBM), a β-diketone of significant scientific interest, has a rich history that dates back to the late 19th century. Initially a subject of study for its unique keto-enol tautomerism, DBM has since emerged as a versatile compound with applications ranging from a UV absorber in sunscreens to a heat stabilizer in polymers. More recently, its potential as a therapeutic agent in cancer and inflammatory diseases has brought it to the forefront of drug discovery research. This technical guide provides a comprehensive overview of the discovery and the historical evolution of the synthesis of dibenzoylmethane, presenting detailed experimental protocols for key synthetic methods, a comparative analysis of their quantitative data, and visualizations of the core chemical principles.

A Historical Perspective: The Discovery and Evolution of Dibenzoylmethane Synthesis

The journey of dibenzoylmethane (1,3-diphenyl-1,3-propanedione) began in 1887 with the pioneering work of German chemists Ludwig Claisen and E. F. Ehrhardt. Their research into condensation reactions led to the first successful synthesis of this β-diketone. This seminal work was an extension of what is now known as the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[1] In the inaugural synthesis of dibenzoylmethane, acetophenone (B1666503) and a benzoate (B1203000) ester were reacted in the presence of a strong base.[1]

Early investigations into dibenzoylmethane were primarily focused on understanding its fundamental chemical properties, particularly the phenomenon of keto-enol tautomerism. The ability of the β-diketone moiety to exist in both keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding, is a key characteristic that underpins many of its modern applications.[1]

Over the decades, the fundamental Claisen condensation has been refined and adapted, leading to a variety of synthetic approaches. These advancements have focused on improving reaction yields, simplifying purification processes, and exploring more environmentally benign reaction conditions. Key developments include the use of different strong bases such as sodium amide, lithium amide, and sodium hydride, as well as the exploration of various solvents.[2] A significant alternative route, the Baker-Venkataraman rearrangement, was discovered in the 1930s, providing a powerful method for the synthesis of 1,3-diketones from 2-acetoxyacetophenones. More recently, microwave-assisted synthesis has emerged as a rapid and efficient method for producing dibenzoylmethane and its derivatives.

Core Synthetic Methodologies

The synthesis of dibenzoylmethane is predominantly achieved through two principal reaction pathways: the Claisen condensation and the Baker-Venkataraman rearrangement.

The Claisen Condensation

The most established and widely used method for synthesizing dibenzoylmethane is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone. For dibenzoylmethane, this typically involves the reaction of ethyl benzoate or methyl benzoate with acetophenone.

The mechanism of the Claisen condensation for the synthesis of dibenzoylmethane proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate anion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the benzoate ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating the alkoxide leaving group (e.g., ethoxide) to form the β-diketone, dibenzoylmethane.

-

Deprotonation: The newly formed dibenzoylmethane is more acidic than the starting ketone and is deprotonated by the alkoxide base. This final, thermodynamically favorable deprotonation drives the reaction to completion.

-

Protonation: An acidic workup is required in the final step to neutralize the enolate and yield the final dibenzoylmethane product.

// Reactants acetophenone [label="Acetophenone"]; ethyl_benzoate [label="Ethyl Benzoate"]; base [label="Base (NaOEt)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates enolate [label="Enolate Anion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; tetrahedral_intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; dbm_enolate [label="Dibenzoylmethane Enolate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product dibenzoylmethane [label="Dibenzoylmethane", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges acetophenone -> enolate [label=" Deprotonation"]; base -> enolate; enolate -> tetrahedral_intermediate [label=" Nucleophilic Attack"]; ethyl_benzoate -> tetrahedral_intermediate; tetrahedral_intermediate -> dbm_enolate [label=" Elimination of EtOH"]; dbm_enolate -> dibenzoylmethane [label=" Protonation (Acidic Workup)"]; } .enddot Diagram 1: Mechanism of the Claisen condensation for dibenzoylmethane synthesis.

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a powerful alternative for the synthesis of 1,3-diketones, including dibenzoylmethane, and is particularly useful in the synthesis of chromones and flavones. The reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone.

The mechanism proceeds as follows:

-

Enolate Formation: A base abstracts an α-proton from the 2-acyloxyacetophenone to form an enolate.

-

Intramolecular Acyl Transfer: The enolate then attacks the ester carbonyl in an intramolecular fashion, leading to a cyclic intermediate.

-

Ring Opening: The cyclic intermediate opens to form a more stable phenolate (B1203915), which upon acidic workup, yields the 1,3-diketone.

// Reactant start_material [label="2-Acyloxyacetophenone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates enolate [label="Enolate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclic_intermediate [label="Cyclic Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; phenolate [label="Phenolate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product diketone [label="1,3-Diketone", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_material -> enolate; base -> enolate [label=" Deprotonation"]; enolate -> cyclic_intermediate [label=" Intramolecular Acyl Transfer"]; cyclic_intermediate -> phenolate [label=" Ring Opening"]; phenolate -> diketone [label=" Protonation (Acidic Workup)"]; } .enddot Diagram 2: Mechanism of the Baker-Venkataraman rearrangement.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic routes to dibenzoylmethane.

Protocol 1: Claisen Condensation using Sodium Ethoxide

This protocol is a classic and robust method for the synthesis of dibenzoylmethane.

Materials:

-

Ethyl benzoate (freshly distilled)

-

Acetophenone (freshly distilled)

-

Sodium ethoxide

-

Concentrated sulfuric acid

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Norit (activated carbon)

Procedure:

-

In a dry 2-liter three-necked flask equipped with a mechanical stirrer, a condenser for downward distillation, and an addition funnel, place 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone.

-

Heat the flask in an oil bath to 150-160°C.

-

Gradually add 44 g (0.65 mole) of sodium ethoxide in small portions over 20-30 minutes with vigorous stirring. The reaction mixture will become gelatinous.

-

Continue stirring and heating for an additional 15-30 minutes until the distillation of ethanol (B145695) ceases.

-

Remove the oil bath and allow the reaction mixture to cool to room temperature while maintaining stirring.

-

Add 150 ml of water to dissolve the reaction mass and transfer the mixture to a separatory funnel.

-

Slowly add an ice-cold solution of 25 ml of concentrated sulfuric acid in 200 ml of water to the separatory funnel and shake vigorously.

-

Separate the ester layer and wash it with 200 ml of water.

-

Wash the ester layer with successive 200 ml portions of 5% sodium bicarbonate solution until the evolution of carbon dioxide ceases.

-

Wash the ester layer again with 200 ml of water.

-

Extract the combined aqueous bicarbonate layers with 100 ml of diethyl ether.

-

Combine the ether extract with the ester layer, wash with 50 ml of water, and dry over 40 g of anhydrous calcium chloride.

-

Remove the diethyl ether by distillation from a water bath.

-

Remove the excess ethyl benzoate by distillation under reduced pressure.

-

The remaining crude dibenzoylmethane is a brown oil that will crystallize upon cooling.

-

Recrystallize the crude product from hot methanol, using Norit to decolorize if necessary, to yield yellow crystals of dibenzoylmethane.[2]

Protocol 2: Microwave-Assisted Synthesis using Sodium Methoxide (B1231860)

This method offers a significant reduction in reaction time compared to conventional heating.

Materials:

-

Methyl benzoate

-

Acetophenone

-

Sodium methoxide (powdered)

-

Nitrogen gas

Procedure:

-

In a double-jacketed chemical engineering reactor equipped with an efficient mixing system and a reflux condenser, add 683.52 g of methyl benzoate and 34.00 g of powdered sodium methoxide.

-

Render the reactor inert with a slow, continuous flow of nitrogen gas while maintaining a partial vacuum (around 300 mbar).

-

Bring the mixture to a boil with total reflux.

-

Turn on the microwave source (e.g., 600 W).

-

Add 68.40 g of acetophenone over a period of one hour.

-

Continuously remove the methanol that is formed during the reaction.

-

After the addition of acetophenone is complete, continue the reaction for another 15 minutes.

-

Turn off the microwave source and heating.

-

Acidify and wash the reaction mixture to isolate the crude dibenzoylmethane.

-

The product can be further purified by recrystallization.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for different synthesis methods of dibenzoylmethane, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Claisen Condensation | Sodium Ethoxide | Excess Ethyl Benzoate | 150-160 | 35-60 min | 62-71 | >98 (after recrystallization) | --INVALID-LINK-- |

| Claisen Condensation | Sodium Hydride | DMSO/THF | 30 | 90 min | up to 78.2 | Not specified | --INVALID-LINK-- |

| Microwave-Assisted | Sodium Methoxide | Methyl Benzoate | Reflux | 1.25 h | Not explicitly stated, but high | 99.7 | --INVALID-LINK-- |

| Method from Patent | Sodium Methoxide | Xylene | 140 | 1.5 h (addition) | 88 | 99.7 | --INVALID-LINK-- |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of dibenzoylmethane via Claisen condensation can be visualized as follows:

Conclusion

From its discovery in the late 19th century to its modern applications in materials science and medicine, dibenzoylmethane has remained a molecule of significant interest. The foundational Claisen condensation continues to be a reliable and widely practiced method for its synthesis, with numerous modifications developed over the years to enhance its efficiency and sustainability. The Baker-Venkataraman rearrangement offers a valuable alternative route, particularly in the context of flavonoid and chromone (B188151) synthesis. The advent of microwave-assisted techniques has further accelerated the synthesis of this important β-diketone. This guide has provided a comprehensive overview of the historical development, detailed experimental protocols, and comparative data for the synthesis of dibenzoylmethane, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

Theoretical Insights into the Molecular Architecture of 1,3-Diphenylpropane-1,3-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3-Diphenylpropane-1,3-dione, commonly known as dibenzoylmethane, is a β-diketone that has garnered significant interest in various scientific fields, including medicinal chemistry, due to its derivatives' applications as UV filters and potential therapeutic agents.[1][2] A fundamental aspect of its chemistry is the keto-enol tautomerism, where the molecule exists in equilibrium between a diketo form and a more stable enol form. The enol tautomer is particularly stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring, and by the conjugation of the π-system with the two phenyl rings.[3] Understanding the precise molecular geometry and electronic structure of this stable enol form is crucial for elucidating its reactivity, designing novel derivatives, and predicting its interactions in biological systems. This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of the enol tautomer of this compound, presenting key quantitative data, detailing the computational methodologies, and visualizing the fundamental concepts.

Molecular Structure and Geometry

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized geometry of the enol form of this compound. The B3LYP functional combined with the 6-311++G** basis set is a commonly used level of theory for such investigations, providing a good balance between accuracy and computational cost.[3] The calculated geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule's structure.

Data Presentation: Calculated Geometric Parameters

The following tables summarize the key calculated geometric parameters for the optimized structure of the enol tautomer of this compound.

Table 1: Selected Bond Lengths

| Bond | Calculated Length (Å) |

| O1 - H1 | 1.012 |

| H1 - O2 | 1.634 |

| O1 - C1 | 1.305 |

| C1 - C2 | 1.402 |

| C2 - C3 | 1.408 |

| C3 - O2 | 1.301 |

| C1 - C4 | 1.489 |

| C3 - C10 | 1.491 |

| C4 - C5 | 1.401 |

| C4 - C9 | 1.402 |

| C10 - C11 | 1.401 |

| C10 - C15 | 1.402 |

Table 2: Selected Bond Angles

| Angle | Calculated Angle (°) |

| O1 - H1 - O2 | 145.2 |

| C1 - O1 - H1 | 104.5 |

| C3 - O2 - H1 | 101.8 |

| O1 - C1 - C2 | 121.5 |

| C1 - C2 - C3 | 123.8 |

| C2 - C3 - O2 | 121.7 |

| O1 - C1 - C4 | 117.8 |

| C2 - C1 - C4 | 120.7 |

| O2 - C3 - C10 | 117.5 |

| C2 - C3 - C10 | 120.8 |

| C1 - C4 - C5 | 121.1 |

| C1 - C4 - C9 | 118.8 |

| C3 - C10 - C11 | 118.9 |

| C3 - C10 - C15 | 121.0 |

Table 3: Selected Dihedral Angles

| Dihedral Angle | Calculated Angle (°) |

| O1 - C1 - C2 - C3 | -0.1 |

| C2 - C1 - C4 - C5 | 179.9 |

| C2 - C1 - C4 - C9 | 0.1 |

| C1 - C2 - C3 - O2 | 0.1 |

| C1 - C2 - C3 - C10 | -179.8 |

| C2 - C3 - C10 - C11 | 0.2 |

| C2 - C3 - C10 - C15 | 179.9 |

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide are derived from a standard computational chemistry workflow. The following protocol outlines the key steps involved in the geometry optimization and subsequent analysis of this compound.

-

Initial Structure Preparation: An initial 3D structure of the enol tautomer of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then subjected to geometry optimization using a quantum chemistry software package, such as Gaussian.[3] This process systematically alters the positions of the atoms to find the arrangement with the lowest potential energy, corresponding to the most stable molecular conformation. A common and effective method for this is the Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and a Pople-style basis set, such as 6-311++G**, which includes diffuse and polarization functions for a more accurate description of the electron distribution.[3]

-

Frequency Calculation: To confirm that the optimized geometry represents a true energy minimum, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates that the structure is a stable equilibrium geometry. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Analysis of Results: The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are extracted from the output of the calculation. Further analyses, such as Natural Bond Orbital (NBO) analysis, can be performed to investigate the intramolecular hydrogen bonding and electron delocalization within the molecule.[3]

Mandatory Visualization

The following diagrams illustrate key conceptual aspects of the theoretical study of this compound.

Caption: Keto-enol tautomerism of this compound.

Caption: General workflow for theoretical calculations on molecular structure.

References

A Comprehensive Technical Guide to 1,3-Diphenyl-1,3-propanedione (CAS No. 120-46-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane), CAS No. 120-46-7, a versatile β-diketone with significant applications in various scientific fields. This document consolidates its chemical and physical properties, safety and handling protocols, synthesis methodologies, and key applications, with a focus on its relevance to research and drug development. Detailed experimental protocols for its analysis and evaluation of its biological activity are provided, alongside visualizations of experimental workflows and signaling pathways to facilitate a comprehensive understanding of its utility.

Chemical and Physical Properties

1,3-Diphenyl-1,3-propanedione is a crystalline solid, appearing as a colorless rhombus flake crystal or a yellowish-white powder.[1] It is a minor constituent of licorice root extract and is structurally similar to curcumin.[1][2] A key feature of this compound is its existence in a tautomeric equilibrium between the keto and enol forms, with the enol form being stabilized by a strong intramolecular hydrogen bond.[2]

Table 1: Physicochemical Properties of 1,3-Diphenyl-1,3-propanedione

| Property | Value | References |

| CAS Number | 120-46-7 | [1][3] |

| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1][2][4] |

| Appearance | Colorless rhombus flake crystal or yellowish-white powder | [1][2][5] |

| Melting Point | 77-79 °C | [1][2] |

| Boiling Point | 219-221 °C at 18 mmHg | [1][2] |

| Solubility | Soluble in ether, chloroform, and aqueous sodium hydroxide; insoluble in water. | [1][5][6] |

| pKa | 8.95 ± 0.10 (Predicted) | [1] |

| LogP | 4.59 at 25°C | [1] |

Table 2: Spectroscopic Data for 1,3-Diphenyl-1,3-propanedione

| Technique | Solvent | Characteristic Peaks / Shifts (δ in ppm, ν in cm⁻¹) | References |

| ¹H NMR | CDCl₃ | δ ≈ 6.8 (s, 1H, enolic CH), δ ≈ 7.4-8.0 (m, 10H, aromatic), δ ≈ 16.0 (s, 1H, enolic OH) | [2] |

| ¹³C NMR | CDCl₃ | δ ≈ 92.5 (enolic CH), δ ≈ 127-136 (aromatic carbons), δ ≈ 185 (enol C=O) | [2] |

| IR | KBr | ν ≈ 1600 cm⁻¹ (C=O stretching, enol form) | [7] |

Synthesis Protocols

The most common method for synthesizing 1,3-Diphenyl-1,3-propanedione is through a Claisen condensation reaction.[3][8]

Claisen Condensation using Sodium Amide

This protocol describes the synthesis via the condensation of acetophenone (B1666503) and ethyl benzoate (B1203000) using sodium amide as a base.[9]

Experimental Protocol:

-

Suspend 4.0 g of sodium amide (NaNH₂) in tetrahydrofuran (B95107) (THF).

-

To this suspension, add a THF solution containing 6.2 g of acetophenone.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 15.5 g of ethyl benzoate to the mixture. A gelatinous precipitate will form over 24 hours.

-

Neutralize the reaction mixture by adding it to an aqueous solution of hydrochloric acid (HCl). This neutralizes the sodium amide and the sodium salt of the β-diketone.

-

Extract the product with chloroform.

-

Evaporate the organic layer using a rotary evaporator.

-

Isolate the 1,3-diphenyl-1,3-propanedione from the residue by precipitating its copper salt.

-

Decompose the copper complex with HCl to yield the pure product.

-

Confirm the structure using NMR analysis.[9]

Synthesis of 1,3-Diphenyl-1,3-propanedione via Claisen Condensation.

Synthesis using Calcium Oxide

An alternative method involves the use of calcium oxide as a base.[10]

Experimental Protocol:

-

Admix a mixture containing acetophenone with 5 to 10 molar equivalents of methyl benzoate.

-

Add 1 to 2 molar equivalents of calcium oxide.

-

Heat the mixture in a temperature range of 150° to 200° C for three to six hours under a nitrogen atmosphere.

-

Continuously remove the methyl alcohol formed during the reaction by distillation.

-

Cool the reaction mixture and add an organic solvent such as toluene (B28343) or xylene.

-

Acidify the resulting mixture with hydrochloric acid.

-

Separate the organic layer and wash it with aqueous sodium carbonate, followed by water.

-

Isolate the product by removing the solvent by distillation.[10]

Safety and Handling

1,3-Diphenyl-1,3-propanedione is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[11] However, standard laboratory safety precautions should be followed.

Table 3: Safety and Handling Information

| Aspect | Recommendation | References |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye protection. | [11][12] |

| Handling | Avoid dust formation and breathing vapors, mist, or gas. Use in a well-ventilated area. | [11][13] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. Store below +30°C. | [1][5][11] |

| Disposal | Dispose of as unused product. Offer surplus and non-recyclable solutions to a licensed disposal company. | [11][14] |

| Incompatible Materials | Strong oxidizing agents, acid anhydrides, halogens, and halogen acids. | [11][15] |

| First Aid (Inhalation) | Move the person into fresh air. If not breathing, give artificial respiration. | [11] |

| First Aid (Skin Contact) | Wash off with soap and plenty of water. | [11] |

| First Aid (Eye Contact) | Flush eyes with water as a precaution. | [11] |

| First Aid (Ingestion) | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [11] |

Applications in Research and Drug Development

1,3-Diphenyl-1,3-propanedione has garnered interest for its potential therapeutic applications, particularly in cancer research.[1][4] It has been shown to inhibit tumorigenesis in mice and exhibits antimutagenic and anticancer effects.[1][4] Its derivatives are being investigated for their cytotoxic effects on various cancer cell lines.[7]

In Vitro Cytotoxicity Assessment

The cytotoxic effects of 1,3-Diphenyl-1,3-propanedione can be evaluated using assays such as the MTT and LDH assays.[1]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1]

-

Compound Treatment: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to achieve desired concentrations. Treat the cells with different concentrations and incubate for 24, 48, or 72 hours.[1]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[1]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[1]

Workflow for Cytotoxicity Assessment.

UV Absorption Properties

1,3-Diphenyl-1,3-propanedione is a known UV absorber, making it useful in applications such as sunscreens and as a light stabilizer for polymers like PVC.[5]

Experimental Protocol: UV Absorption Measurement

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol). Create a series of dilutions to achieve concentrations within the linear range of the spectrophotometer.[3]

-

Blank Measurement: Use a quartz cuvette filled with the solvent to zero the spectrophotometer.[3]

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-450 nm).[3]

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).[3]

Signaling Pathways

Research suggests that 1,3-Diphenyl-1,3-propanedione and its derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways, including the FAS receptor and caspase pathways.

Proposed Apoptotic Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,3-Diphenyl-1,3-propanedione | SIELC Technologies [sielc.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Applications of 1,3-Diphenylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropane-1,3-dione, also known as dibenzoylmethane (B1670423), is a β-diketone that has garnered significant interest in various scientific fields. Its unique structural features, including a reactive methylene (B1212753) group and two phenyl rings, make it a versatile building block for the synthesis of a wide array of organic compounds. This technical guide provides an in-depth review of the applications of this compound and its derivatives, with a focus on its utility in medicinal chemistry, organic synthesis, and materials science. We will delve into detailed experimental protocols, present quantitative data in structured tables, and visualize key pathways and workflows to provide a comprehensive resource for researchers and professionals in drug development and related disciplines.

Medicinal Chemistry Applications

The this compound core is a privileged scaffold in medicinal chemistry, serving as a precursor for the synthesis of numerous biologically active molecules. Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, chalcones and other derivatives have been extensively studied for their potential as anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against different human cancer cell lines.

| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 1s | Chalcone (B49325) | Human cancer cell panel | Marked activity | [1] |

| 3i, 3j, 3n | Pyrazole derived from chalcone | Human cancer cell panel | Marked activity | [1] |

| 4i, 4j, 4n, 4s | Pyrazole derived from chalcone | Human cancer cell panel | Marked activity (4j, 4n, 4s most promising) | [1] |

| 7c | Chalcone-piperazine hybrid | A549, Hela, SGC7901 | 5.24, 0.19, 0.41 | [2] |

| DPBP | 1,3-diphenyl-2-benzyl-1,3-propanedione | B16F10 (murine melanoma) | 6.25 µg/mL | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[4][5][6][7]

Materials:

-

Mammalian cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% L-glutamine, 1% penicillin-streptomycin)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells from a sub-confluent culture flask using trypsin-EDTA. Resuspend the cells in fresh medium and determine the cell concentration. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium containing the test compound and add 50 µL of MTT solution (1 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader.[4][7] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Dibenzoylmethane and its derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[8][9]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory effects of dibenzoylmethane (DBM).

| Compound | Cell Line | Stimulant | Effect | Concentration | Reference |

| DBM | Mouse microglia | LPS | 17% reduction in IL-6 production | 12.5 µM | [10] |

| DBM | Mouse microglia | LPS | 42% reduction in IL-6 production | 25 µM | [10] |

| DBM | Mouse microglia | LPS | 49% reduction in IL-6 production | 50 µM | [10] |

| DBM | Mouse microglia | LPS | 17% reduction in MCP-1 generation | 12.5 µM | [10] |

| DBM | Mouse microglia | LPS | 22% reduction in MCP-1 generation | 25 µM | [10] |

| DBM | Mouse microglia | LPS | 35% reduction in MCP-1 generation | 50 µM | [10] |

| DBM | Mouse microglia | LPS | 20% downregulation of IL-1β mRNA | 25 µM | [10] |

| DBM | Mouse microglia | LPS | 39% downregulation of IL-1β mRNA | 50 µM | [10] |

| DBM | Mouse microglia | LPS | 23% downregulation of TNF-α mRNA | 25 µM | [10] |

| DBM | Mouse microglia | LPS | 35% downregulation of TNF-α mRNA | 50 µM | [10] |

Signaling Pathways in Anti-inflammatory Action

Dibenzoylmethane exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[8]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the inhibitor protein IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Dibenzoylmethane has been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB activation.[8]

References

- 1. Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Dibenzoylmethane derivative inhibits melanoma cancer in vitro and in vivo through induction of intrinsic and extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Dibenzoylmethane ameliorates adiposity-mediated neuroinflammatory response and inflammation-mediated neuronal cell death in mouse microglia and neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

The Symmetrical β-Diketone Framework of Dibenzoylmethane: A Technical Guide for Researchers and Drug Development Professionals